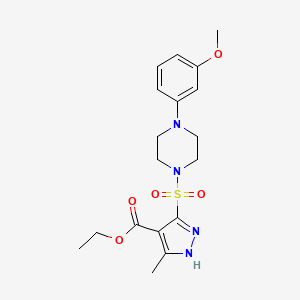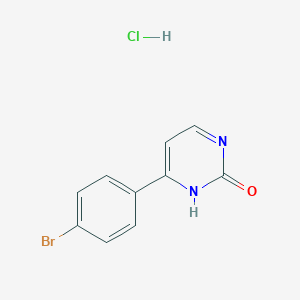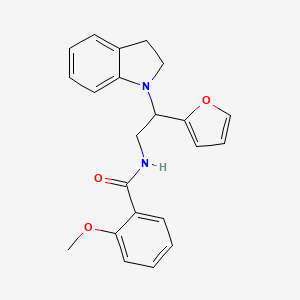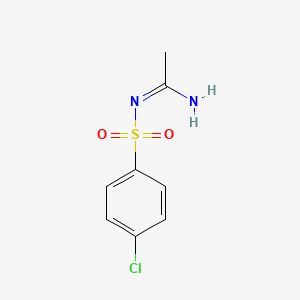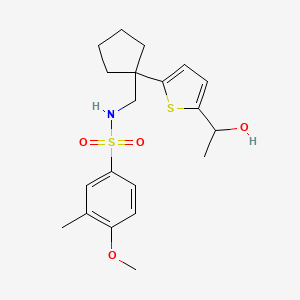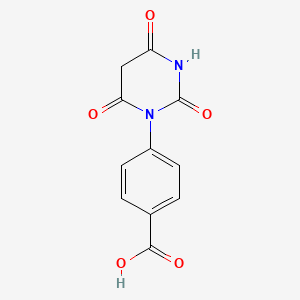
(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide" often involves the Knoevenagel condensation or nucleophilic substitution reactions as key steps. These methods allow for the introduction of various substituents at strategic positions of the thiazolidinone ring, enabling the fine-tuning of the molecule's physical and chemical properties for specific applications.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including our compound of interest, is characterized by the presence of a 2-thioxothiazolidin-4-one ring. This core structure is crucial for the molecule's biological activity and interacts with various biological targets through hydrogen bonding and hydrophobic interactions. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the precise geometry of these molecules, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of atoms (Delgado et al., 2006).
科学的研究の応用
Antimicrobial and Anticancer Potential
Compounds similar to (Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide have been extensively researched for their antimicrobial and anticancer properties. For instance, a series of compounds including (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acids and their derivatives exhibited significant antimicrobial activity against various bacterial strains, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015). Similarly, certain 4-thiazolidinone derivatives demonstrated promising anticancer activity, with specific compounds showing significant inhibition of cancer cell lines (Deep et al., 2016).
Structural and Molecular Studies
The structure and molecular interactions of thioxothiazolidinone derivatives have been a subject of interest. Studies focusing on the hydrogen bonding, crystal structure, and other molecular interactions in thioxothiazolidinones provide insights into their stability and potential interactions with biological targets. For example, research on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones has revealed unique hydrogen-bonded structures and interactions (Delgado et al., 2006).
Sensing and Chemosensor Applications
Rhodanine-based compounds, which share a core structure with this compound, have been utilized as chemosensors. A study on a rhodanine-based chemosensor highlighted its potential in detecting metals like Zn2+ and Cd2+ in aqueous media, which could be significant for environmental monitoring and biological applications (Park et al., 2020).
Therapeutic Applications Beyond Antimicrobial and Anticancer
Some derivatives of thioxothiazolidinones have been investigated for their therapeutic potential in other areas. For instance, compounds containing the thiazolidinedione ring showed significant hypoglycemic and hypolipidemic activities in animal models, indicating their potential in managing conditions like type-2 diabetes (Mehendale-Munj et al., 2011).
特性
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)23(20(28)29-17)22-18(24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3,(H,22,24)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYPAWOJHJNETN-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

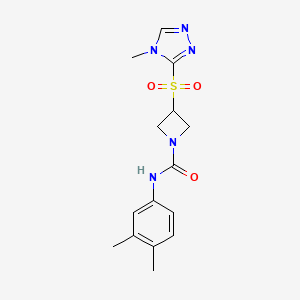

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
